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Amber naphthofuran

Cat. No.: B10790042
M. Wt: 236.39 g/mol
InChI Key: YPZUZOLGGMJZJO-FPCDFSMTSA-N
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Description

Historical Context and Significance in Organic Chemistry

Historically, the source of this coveted amber fragrance was ambergris, a waxy substance produced in the digestive system of sperm whales (Physeter macrocephalus). nih.govbritannica.com Ambergris, when expelled and aged in the ocean, undergoes oxidative degradation of its primary component, a triterpenoid (B12794562) called ambrein. nih.govacs.org This natural process yields a complex mixture of aromatic compounds, including the prized amber naphthofuran, which is regarded as the quintessential ambergris odorant. nih.gov

The significance of this compound in organic chemistry stems from its complex stereochemistry and the challenge it presented to synthetic chemists. The quest to replicate this natural marvel in the laboratory, driven by the scarcity and ethical concerns surrounding the use of whale products, spurred innovation in synthetic methodologies. nih.govacs.org The first chemical synthesis of an ambergris fragrance, specifically a precursor to this compound, was achieved in 1950. google.com This milestone marked the beginning of a new era in the fragrance industry, gradually shifting reliance from natural ambergris to synthetic alternatives. nih.gov

Rationale for Research into Synthetic Analogues

The primary driver for the extensive research into synthetic analogues of this compound was the dwindling supply and eventual trade restrictions on ambergris, a consequence of the global efforts to protect endangered sperm whale populations. britannica.comacs.org The fragrance industry, a major consumer of ambergris for its unique scent and fixative qualities, required a stable and ethically sourced alternative. alphaaromatics.com This created a strong commercial incentive for chemists to develop efficient and cost-effective synthetic routes to this compound and its analogues.

Furthermore, the exploration of synthetic analogues allowed for a deeper understanding of the structure-odor relationship of ambergris compounds. By systematically modifying the molecular structure, researchers could identify the key chemical features responsible for the characteristic amber scent. This knowledge not in turn only led to the creation of superior fragrance ingredients but also expanded the palette of available amber notes for perfumers. thegoodscentscompany.comperflavory.com The development of synthetic versions like Ambrox® provided a consistent and high-quality product, free from the variability of natural ambergris. tandfonline.com

Overview of Naphthofuran Scaffolds in Modern Chemical Science

The naphthofuran scaffold, the core structure of this compound, is a bicyclic system resulting from the fusion of a naphthalene (B1677914) ring with a furan (B31954) ring. researchgate.net This structural motif is not only central to fragrance chemistry but is also a key component in a multitude of biologically active natural products and synthetic compounds. researchgate.netderpharmachemica.com The inherent chemical properties of the naphthofuran nucleus have made it a privileged scaffold in medicinal chemistry. eurjchem.com

Derivatives of naphthofuran have been investigated for a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. derpharmachemica.comnih.govresearchgate.net For instance, certain naphthofuranquinones have demonstrated efficacy against drug-resistant Candida albicans, a common cause of skin infections. nih.gov Moreover, the naphthofuran moiety has been explored as a potential dual inhibitor for enzymes implicated in Alzheimer's disease, highlighting its therapeutic potential. nih.gov The versatility of the naphthofuran scaffold continues to inspire the design and synthesis of novel compounds with diverse applications in materials science and medicine. eurjchem.comnih.gov

Interactive Data Table: Synthetic Precursors for this compound (Ambrox®)

Precursor CompoundChemical ClassKey TransformationReference
Sclareol (B1681606)Diterpene alcoholOxidative degradation and cyclodehydration nih.govtandfonline.com
cis-AbienolDiterpeneOzonolysis and conversion of the resulting diol nih.gov
Labdanolic AcidLabdane (B1241275) diterpenoidOxidative degradation to ambradiol, then conversion mdpi.com
(-)-DrimenolSesquiterpenoidMulti-step conversion to a diol, then further transformation mdpi.com
(-)-Abietic AcidDiterpeneMulti-step synthesis via diol intermediates mdpi.com
β-IononeSesquiterpenoidHydrogenation and subsequent multi-step reactions mdpi.com
(E)-(+)-NerolidolSesquiterpenoidSigmatropic rearrangement and conversion mdpi.com

Interactive Data Table: Chemical Identity of this compound

IdentifierValueReference
IUPAC Name3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e] nih.govbenzofuran (B130515) nih.gov
SynonymsAmbrox, Ambrafuran, Ambroxide, Cetalox nih.govthegoodscentscompany.commyskinrecipes.com
CAS Number3738-00-9 dmaromatics.com
Chemical FormulaC₁₆H₂₈O dmaromatics.com
Molecular Weight236.39 g/mol dmaromatics.com
Odor ProfileDry, woody, amber, ambergris, musk, sweet thegoodscentscompany.comthegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O B10790042 Amber naphthofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(3aR,9aS)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran

InChI

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12?,13?,15-,16+/m0/s1

InChI Key

YPZUZOLGGMJZJO-FPCDFSMTSA-N

Isomeric SMILES

C[C@]12CCCC(C1CC[C@@]3(C2CCO3)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C

Origin of Product

United States

Nomenclature and Stereochemical Considerations

Systematic Naming Conventions for Amber Naphthofuran

This compound is a common name for a compound known commercially and scientifically by several names, most notably Ambroxide and Ambroxan. nbinno.comwikipedia.org The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name to define its structure unambiguously. For the most commercially significant isomer, the preferred IUPAC name is (3aR,5aS,9aS,9bR)-3a,6,6,9a-Tetramethyldodecahydronaphtho[2,1-b]furan. wikipedia.orgebi.ac.uknih.gov This nomenclature specifies the fused ring system (naphtho[2,1-b]furan) and the precise stereochemistry at its four chiral centers. The compound is a diterpenoid, structurally classified as an organic heterotricyclic compound. ebi.ac.uknih.gov

Below is a data table summarizing the various identifiers for this compound.

Identifier TypeValue
Common Name This compound
Synonyms Ambroxide, Ambroxan, Ambrox, Cetalox, Ambrofix wikipedia.orgbenscents.comchemicalbook.com
Preferred IUPAC Name (3aR,5aS,9aS,9bR)-3a,6,6,9a-Tetramethyldodecahydronaphtho[2,1-b]furan wikipedia.org
CAS Number 6790-58-5 (for the (-)-isomer) nih.gov
3738-00-9 (for unspecified stereochemistry/racemic mixture) wikipedia.org
Chemical Formula C₁₆H₂₈O wikipedia.org
Molar Mass 236.399 g·mol⁻¹ wikipedia.org

Enantiomeric Forms and Diastereoisomers

The structure of this compound contains multiple chiral centers, giving rise to various stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

The most important and naturally occurring form is the laevorotatory enantiomer, designated as (-)-Ambroxide. scentree.cochemimpex.com This is the isomer primarily responsible for the characteristic ambergris odor. ebi.ac.ukmdpi.com Its mirror image, the dextrorotatory enantiomer or (+)-Ambroxide, also exists but possesses different sensory properties. mdpi.com When a 50/50 mixture of the (-) and (+) enantiomers is present, it is known as a racemic mixture, often referred to as Ambrox DL. scentree.coscentree.coyoutube.com In addition to enantiomers, the molecule can exist as other diastereoisomers due to its four stereocenters. Research has led to the successful synthesis and characterization of all eight theoretically possible stereoisomers of the core Ambrox structure. researchgate.net

Isomeric FormCommon DesignationDescription
Laevorotatory Enantiomer (-)-Ambroxide, Ambroxan®The naturally occurring form and the most potent ambergris odorant. ebi.ac.ukscentree.co
Dextrorotatory Enantiomer (+)-AmbroxideThe mirror image of the naturally occurring form, with a weaker odor. mdpi.com
Racemic Mixture Ambrox DL, Cetalox®A 1:1 mixture of the (-) and (+) enantiomers. chemicalbook.comyoutube.comthegoodscentscompany.com
Diastereoisomers N/AOther stereoisomers that are not mirror images of each other. researchgate.netthegoodscentscompany.com

Stereochemical Influences on Chemical Reactivity and Biological Interactions

Stereochemistry plays a pivotal role in the chemical and biological properties of this compound. nih.govnih.gov The specific three-dimensional arrangement of atoms dictates how the molecule interacts with other chiral molecules, including biological receptors.

The synthesis of this compound is itself a demonstration of stereochemical influence. The most common industrial synthesis begins with (-)-sclareol, a chiral diterpene extracted from clary sage (Salvia sclarea). wikipedia.orgnih.gov The stereochemistry of this starting material guides the entire reaction sequence, leading to the formation of the desired (-)-Ambroxide isomer with high specificity. This stereocontrolled synthesis is crucial for producing the isomer with the most valued olfactory properties.

The most well-documented influence of stereochemistry is on its biological interaction with olfactory receptors in the nose. The different stereoisomers of this compound exhibit markedly different odor profiles and strengths. researchgate.net Research has shown that (-)-Ambroxide is by far the most powerful isomer in terms of its ambergris scent. mdpi.comresearchgate.net Its enantiomer, (+)-Ambroxide, has a significantly weaker and qualitatively different odor. This difference implies a highly specific, lock-and-key-like interaction between the chiral molecule and the equally chiral olfactory receptors, where the precise spatial arrangement of the (-)-isomer allows for an optimal fit and potent activation of the receptor.

The table below summarizes the relationship between stereoisomerism and the key biological interaction of olfaction.

StereoisomerOlfactory ProfilePotency
(-)-Ambroxide The prototypical and most valued ambergris odor: woody, musky, sweet. wikipedia.orgthegoodscentscompany.comHigh; considered the strongest odorant among the isomers. researchgate.net
(+)-Ambroxide Similar but weaker and with different nuances compared to the (-) isomer. mdpi.comLow
Other Diastereoisomers Varying odor characteristics and detection thresholds. researchgate.netGenerally lower than (-)-Ambroxide. researchgate.net

This stereospecificity is a fundamental principle in pharmacology and biology, where the orientation of functional groups in three-dimensional space is critical for molecular recognition at receptor sites. nih.govnih.govresearchgate.net In the case of this compound, this principle is most clearly expressed in its defining characteristic: its potent and highly sought-after scent.

Synthetic Methodologies for Amber Naphthofuran and Analogues

Semisynthetic Approaches from Natural Precursors

Semisynthesis of Amber naphthofuran primarily relies on the structural modification of naturally occurring diterpenoids that share a similar bicyclic core structure. The most prominent of these precursors are sclareol (B1681606) and other related labdane (B1241275) diterpenes, which serve as chiral building blocks for creating the final fragrance molecule. nih.govnih.gov

Sclareol, a diterpene diol extracted from the clary sage plant (Salvia sclarea), is the most common and industrially significant starting material for the production of this compound. mdpi.com Its inherent stereochemistry and bicyclic labdane skeleton make it an ideal precursor, requiring several key transformations to shorten the side chain and form the characteristic tricyclic ether structure of the target molecule. google.com The conversion process is typically a multi-step sequence involving oxidation, reduction, and cyclization. nih.gov

The initial and most critical step in the conversion of sclareol is the oxidative degradation of its C-9 side chain to remove five carbon atoms. This process typically yields sclareolide (B1681565), a key lactone intermediate. sctunisie.org Various oxidative methods have been developed to achieve this transformation efficiently.

One of the earliest and most common methods involves the use of strong oxidizing agents like chromium trioxide or potassium permanganate (B83412). researchgate.net However, due to the environmental concerns and waste associated with heavy metal oxidants, alternative methods have been sought. Ozonolysis, the process of cleaving double bonds using ozone, is a widely used alternative. Ozonolysis of sclareol, often followed by an oxidative workup, effectively cleaves the side chain to produce sclareolide. sctunisie.orggoogle.com Another approach involves the dihydroxylation of the side-chain's terminal alkene, followed by oxidative cleavage of the resulting triol with reagents like sodium periodate. nih.gov

The table below summarizes various oxidative degradation methods for converting sclareol to key intermediates.

Oxidizing Agent/MethodIntermediate ProductKey Characteristics
Potassium Permanganate (KMnO₄)SclareolideClassic method, effective but raises environmental concerns. researchgate.net
Ozone (O₃) / PeroxidesSclareolideA common industrial method, avoids heavy metal waste. sctunisie.org
Ruthenium Tetroxide (RuO₄)SclareolideCatalytic method used for oxidative cleavage. nih.gov
Ozonolysis with additives (e.g., I₂, NaIO₄)Methyl-ketone intermediateCan provide high yields of an intermediate convertible to sclareolide.

Once sclareolide is obtained, the next step involves its reduction to a diol, commonly known as ambradiol. This reduction of the lactone functional group is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, cleanly converting sclareolide to ambradiol. sctunisie.orgsctunisie.org More recent research has also explored the use of manganese pincer complexes for a more sustainable hydrogenation process.

The final step in the synthesis is the cyclization of ambradiol to form the tricyclic ether structure of this compound. This is a dehydration reaction, where the two hydroxyl groups of ambradiol react to form the furan (B31954) ring. The cyclodehydration is typically catalyzed by an acid. nih.gov A variety of acidic catalysts can be used, including p-toluenesulfonic acid, or by using reagents like tosyl chloride in pyridine. google.com Zeolite-based catalysts have also been employed for this cyclization, offering a heterogeneous and reusable catalyst option.

The sequence from sclareolide to this compound is summarized below:

Reduction (Hydrogenation): Sclareolide is reduced to ambradiol.

Cyclization (Dehydration): Ambradiol undergoes acid-catalyzed cyclization to yield this compound.

An alternative synthetic route from sclareol derivatives involves the use of alkoxy radical fragmentation. This pathway bypasses the typical sclareolide intermediate. In this approach, an alkoxy radical is generated at the C-8 position of a modified sclareol molecule. This highly reactive intermediate then undergoes a β-fragmentation (or β-scission) reaction. researchgate.net

This fragmentation cleaves the C-C bond of the side chain, leading to the formation of a new carbon-centered radical and ultimately resulting in a key intermediate with the correct carbon skeleton for cyclization. For example, derivatives of sclareol can undergo these reactions to provide intermediates like decahydro-1-(2-halo-ethyl)-2,5,5,8a-tetramethyl-2-naphthalenol acetates, which are then converted into this compound. researchgate.net This method represents a distinct mechanistic pathway for degrading the sclareol side chain. researchgate.net

While not a primary degradation pathway, hydrolytic conversions play an important role in specific steps of some synthetic schemes. Hydrolysis is most notably used to manipulate intermediates. For instance, in the synthesis of nor-ambreinolide (a related compound) from sclareol, an intermediate formed by oxidation with potassium permanganate undergoes alkaline hydrolysis. researchgate.net

In other processes, racemic sclareolide can be hydrolyzed using a base like sodium hydroxide (B78521) to open the lactone ring and form the corresponding hydroxy acid salt. lookchem.com This allows for the resolution of enantiomers by forming diastereomeric salts with a chiral amine. Once the desired enantiomer is isolated, the hydroxy acid is re-lactonized back to enantiomerically pure sclareolide. Furthermore, certain oxidized intermediates from ozonolysis can be converted to sclareolide through simple hydrolysis and subsequent ring-closing reactions. google.com

While sclareol is the dominant precursor, other naturally occurring labdane diterpenes can also be utilized for the synthesis of this compound and its analogues. nih.gov These compounds share the same core bicyclic structure as sclareol, making them suitable starting materials.

Labdanolic acid , which can be extracted from the plant Cistus ladaniferus, is one such precursor. The synthesis from labdanolic acid involves a multi-step oxidative degradation of its side chain to yield ambradiol, which is then cyclized to this compound.

Cis-abienol , found in the oleoresin of balsam fir (Abies balsamea), is another viable starting material. A notable synthesis involves the ozonolysis of cis-abienol, which directly furnishes ambradiol. This diol intermediate is then converted to this compound using standard cyclization methods, such as treatment with tosyl chloride in pyridine.

The table below outlines key labdane diterpene precursors and their conversion pathways.

Precursor CompoundNatural SourceKey Transformation Steps
SclareolSalvia sclareaOxidative degradation → Sclareolide → Reduction → Ambradiol → Cyclization
Labdanolic AcidCistus ladaniferusMulti-step oxidative degradation → Ambradiol → Cyclization
Cis-abienolAbies balsameaOzonolysis → Ambradiol → Cyclization

Routes from Sesquiterpenoids

(-)-Drimenol, a sesquiterpenoid found in plants of the Drimys genus, provides another pathway to this compound. mdpi.com The synthesis begins with the conversion of (-)-drimenol into a diol through several chemical steps. mdpi.com This diol then undergoes saponification to produce a triol intermediate. mdpi.com

Table 3: Synthesis of (-)-Ambrafuran from (-)-Drimenol

Key IntermediateTransformationOverall Yield
(-)-DrimenolConversion to diol, saponification to triol, formation of tetrahydropyran (B127337) derivative, oxidation, and reduction.19%

The acyclic sesquiterpene alcohol (E)-(+)-nerolidol can be utilized to synthesize a racemic mixture of (±)-Ambrafuran. mdpi.com This route is particularly notable for its efficiency, requiring only a small number of steps. mdpi.com

A three-step synthesis was first reported by Barrero et al. mdpi.com The pivotal step in this sequence is a sigmatropic rearrangement of an allylic alcohol, which is converted to the homologous (3E,7E)-homofarnesylic acid dimethyl amide using N,N-dimethyl formamide (B127407) dimethyl acetal. mdpi.com This amide is then transformed into (3E,7E)-homofarnesol, which subsequently leads to the formation of (±)-Ambrafuran. mdpi.com

Table 4: Synthesis of (±)-Ambrafuran from (E)-(+)-Nerolidol

StepDescriptionKey Reagent
1Sigmatropic RearrangementN,N-dimethyl formamide dimethyl acetal
2Amide Conversion-
3Cyclization-

Monocyclic Terpenoid Precursors

The economically available monocyclic terpene (+)-carvone is an attractive starting material for the asymmetric total synthesis of (-)-Ambrafuran. mdpi.com The synthetic approach involves building the bicyclic core of the target molecule from this monocyclic precursor using annulation reactions. mdpi.com

Table 5: Synthesis of (-)-Ambrafuran from (+)-Carvone

StageDescriptionKey Reactions/ReagentsOverall Yield
1Bicyclic Core FormationDiels-Alder or Robinson annulation9%
2Side Chain ModificationConversion of allyl and isopropenyl groups
3Functional Group IntroductionMethyl group and double bond formation
4Final Cyclizationp-toluenesulfonic acid

Biogenetic-Type Cyclizations from Farnesoic Acid and Derivatives

The synthesis of racemic this compound, often referred to as (±)-ambrafuran, has been successfully achieved through routes inspired by its natural biosynthesis. These biogenetic-type or biomimetic syntheses leverage the natural tendency of polyolefin precursors, such as farnesoic acid and its derivatives, to undergo complex cyclization cascades to form polycyclic structures. mdpi.comresearchgate.net This approach mimics the enzymatic processes that are thought to produce similar terpenoid structures in nature.

The core of this strategy involves an acid-catalyzed polyene cyclization. mdpi.comrsc.org Starting with an acyclic precursor like farnesoic acid or a more advanced intermediate like monocyclofarnesoic acid, treatment with a Lewis acid or a strong Brønsted acid initiates a cascade of ring-forming reactions. For instance, the cyclization of β-monocyclofarnesic acid using boron trifluoride in a non-polar solvent like benzene (B151609) has been shown to produce a bicyclic acid, which is a key intermediate on the path to the this compound skeleton. rsc.org

These reactions, while elegant in their mimicry of nature, often result in the formation of a racemic mixture of diastereomers, as the cyclization can proceed through various pathways without the precise control of an enzyme's active site. mdpi.com The economic viability of these routes on an industrial scale has sometimes been a challenge. mdpi.com

Precursor Key Reaction Type Catalyst/Reagent Example Product Stereochemistry
Farnesoic AcidPolyene CyclizationAcid Catalyst (e.g., SnCl₄)Racemic
Monocyclofarnesoic AcidIntramolecular CyclizationLewis Acid (e.g., BF₃)Racemic

Total Synthetic Routes

Total synthesis aims to construct the target molecule from simpler, often commercially available starting materials. For a complex molecule like this compound, these routes can be lengthy but offer flexibility and the potential for structural variation.

Synthesis from Beta-Ionone

A well-established total synthesis of racemic this compound begins with the sesquiterpenoid β-ionone, a readily available fragrance chemical derived from the degradation of carotenoids. nih.gov This multi-step pathway transforms the relatively simple bicyclic structure of β-ionone into the complex tetracyclic ether skeleton of this compound.

The synthesis typically involves the following key transformations:

Selective Hydrogenation: The first step is the selective hydrogenation of the α,β-unsaturated ketone in β-ionone to yield a saturated ketone derivative. nih.gov

Carbon Chain Elongation: The carbon skeleton is then extended. This can be achieved through various methods, leading to the formation of intermediates like monocyclonerolidol and subsequently (E)-monocyclohomofarnesol. nih.gov

Final Cyclization: The final and crucial step involves an acid-catalyzed cyclization of the elongated intermediate to form the characteristic tetrahydrofuran (B95107) ring, completing the tetracyclic framework of racemic this compound. researchgate.net

This pathway is a classic example of leveraging a common terpenoid building block to construct a more complex natural product analogue.

Non-Terpenoid Derived Pathways

The synthesis of this compound and its analogues is notably dominated by routes that employ terpenoid precursors. Starting materials such as farnesoic acid, β-ionone, sclareol, carvone, and thujone are all derived from the isoprenoid pathway. researchgate.netresearchgate.net These precursors provide a significant portion of the required carbon skeleton and often contain key stereocenters that can be carried through the synthesis.

To date, the development of efficient de novo synthetic routes starting from simple, non-terpenoid building blocks has not been extensively reported in the literature. Constructing the dense, stereochemically rich tetracyclic core of this compound from fundamental, acyclic, non-isoprenoid precursors represents a formidable synthetic challenge. The efficiency of utilizing the pre-organized carbon frameworks of naturally abundant terpenoids has made this the overwhelmingly preferred strategy for both academic and industrial synthesis.

Stereoselective Synthesis and Enantiomeric Purity

The olfactory properties of this compound are highly dependent on its stereochemistry, with the (-)-enantiomer being significantly more potent and possessing the desired ambergris character. mdpi.com Therefore, methods to control the stereochemical outcome of the synthesis are critically important.

Control of Racemic Mixture Formation

Syntheses that begin with achiral or racemic precursors, such as those from farnesoic acid or β-ionone, typically yield racemic this compound. Controlling the formation of these mixtures primarily involves the separation of enantiomers after the synthesis is complete, a process known as chiral resolution.

Common laboratory and industrial techniques for chiral resolution that can be applied include:

Chiral Chromatography: This is a powerful method for separating enantiomers. Racemic this compound or its intermediates can be passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to separate. nih.gov Both chiral High-Performance Liquid Chromatography (HPLC) and preparative gas chromatography are viable techniques. nih.govdocumentsdelivered.com

Resolution via Diastereomers: Another classic method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated by conventional techniques like crystallization or chromatography. Afterward, the resolving agent is chemically removed to yield the separated enantiomers.

Enantiomerically Pure Intermediate Generation

A more efficient and elegant strategy to obtain a single enantiomer is to start with an enantiomerically pure precursor. This "chiral pool" approach utilizes the vast array of chiral molecules available from nature. researchgate.net By selecting a starting material that already possesses the correct stereochemistry for some or all of the desired chiral centers, the need for a final resolution step can be avoided.

Several naturally occurring terpenoids have been successfully employed as chiral starting materials for the enantioselective synthesis of (-)-Amber naphthofuran:

Sclareol: A diterpene diol, sclareol is one of the most common and industrially relevant starting materials. Its degradation leads to the intermediate ambradiol, which possesses the correct stereochemistry and is readily cyclized to (-)-Amber naphthofuran. mdpi.com

(+)-Carvone: This monoterpene, found in caraway and dill seed oils, has been used as a chiral synthon to construct the necessary stereocenters for an asymmetric total synthesis of (-)-Amber naphthofuran. researchgate.net

Cis-Abienol: This labdane diterpenoid can be converted in a two-step process involving ozonolysis and cyclization to yield (-)-Amber naphthofuran. mdpi.com

More recently, advances in catalysis have opened up new avenues. For example, catalytic asymmetric polyene cyclizations using highly acidic and confined chiral catalysts have been developed to transform achiral polyene precursors into the desired enantiomer of this compound with high selectivity. synthesisspotlight.com

Strategy Description Example
Chiral ResolutionSeparation of a racemic mixture post-synthesis.Separation of (±)-Amber naphthofuran via chiral HPLC.
Chiral Pool SynthesisUse of a naturally occurring, enantiopure starting material.Synthesis of (-)-Amber naphthofuran from (+)-Sclareol.
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity.Enantioselective polyene cyclization using a chiral imidodiphosphorimidate catalyst.

Biotechnological Synthesis Approaches

Biotechnological methods for the synthesis of this compound (also known as Ambrox) and its analogues present a sustainable and green alternative to traditional chemical synthesis routes. acs.org These approaches leverage the metabolic pathways of microorganisms and the catalytic activity of specific enzymes to produce key intermediates or the final desired compounds. nih.govacs.org The focus of these bio-based strategies is often on converting precursors, such as sclareol and (E,E)-homofarnesol, into valuable ambergris odorants. acs.orgnih.gov Two major avenues have been explored: the use of whole-cell systems for the conversion of racemic precursors and the application of isolated enzymes for specific biotransformation steps. nih.govnih.gov

Bacterial Conversion of Racemic Precursors

The bioconversion of racemic or plant-derived precursors using whole-cell microorganisms, including bacteria and fungi, is a well-documented approach for producing intermediates for this compound synthesis. nih.govmdpi.com This method utilizes the natural metabolic machinery of these organisms to perform complex chemical transformations. mdpi.com A significant application of this technique is the conversion of sclareol, a diterpene alcohol extracted from clary sage (Salvia sclarea), into key precursors like ambradiol and sclareolide. mdpi.comnih.gov

Several microbial strains have been identified for their ability to metabolize sclareol. nih.gov For instance, the dimorphic yeast-like microorganism Hyphozyma roseoniger is capable of converting sclareol into ambradiol, which is a direct precursor to this compound. mdpi.com Other microorganisms, such as Bensingtonia ciliata and Cryptococcus albidus, have been reported to metabolize sclareol into sclareolide. mdpi.com A patented biotechnological process specifically uses bacteria to convert racemic sclareol into the enantiomerically pure intermediate, (−)-ambradiol, highlighting the potential for high stereoselectivity in microbial systems. nih.govmdpi.com While these microbial transformations lay the groundwork for a complete biosynthetic route, the specific metabolic pathways and the genes responsible are not yet fully elucidated in all cases. acs.orgnih.gov

Table 1: Microorganisms Involved in the Bioconversion of Sclareol

MicroorganismPrecursorPrimary ProductReference
Hyphozyma roseonigra ATCC 20624SclareolAmbradiol nih.govmdpi.com
Cryptococcus albidus ATCC 20918SclareolSclareolide nih.govmdpi.com
Bensingtonia ciliata ATCC 20919SclareolSclareolide nih.govmdpi.com
Filobasidium magnum JD1025SclareolSclareolide nih.gov

Enzymatic Biotransformations

The use of isolated enzymes for specific biotransformation steps offers a more controlled and often more efficient route to this compound and its analogues. acs.org This approach focuses on identifying and engineering specific enzymes, known as cyclases, that can catalyze the intricate cyclization of acyclic precursors into the characteristic polycyclic structure of this compound. researchgate.netchimia.ch

A prominent example is the use of squalene (B77637) hopene cyclases (SHCs). acs.orgnih.gov These enzymes are capable of catalyzing the polycyclization of various terpene precursors. researchgate.netnih.gov Researchers have successfully engineered SHCs for the industrial-scale enzymatic cyclization of (E,E)-homofarnesol into (−)-Ambrox. acs.orgnih.gov This process represents a significant advancement, combining the fermentative production of a precursor, (E)-β-farnesene, with a highly specific enzymatic conversion step. acs.orgchimia.ch The use of an engineered squalene hopene cyclase illustrates the potential of biotechnology to create more sustainable and efficient manufacturing processes. acs.orgnih.gov In addition to SHCs, diterpene synthases (diTPS) from plants are another class of enzymes being explored for their potential in producing diterpenoid compounds like sclareol, which can then serve as starting materials for this compound synthesis. nih.gov

Table 2: Key Enzymes in this compound Synthesis

Enzyme ClassSpecific Enzyme ExampleSubstrate(s)ProductReference
Squalene Hopene Cyclase (SHC)Engineered SHC(E,E)-Homofarnesol(−)-Ambrox acs.orgnih.govchimia.ch
Diterpene Synthase (diTPS)Plant diTPSGeranylgeranyl diphosphateSclareol nih.govresearchgate.net

Reactivity and Reaction Mechanisms of Amber Naphthofuran

Oxidative Processes and Degradation Pathways

Amber naphthofuran is renowned for its high stability, a key attribute for its use as a fixative and fragrance ingredient in diverse consumer products. pellwall.com Technical data indicates its stability in a wide range of conditions, including in acidic (pH 2) and basic (pH 10) media, as well as in the presence of oxidizing agents like liquid bleach. perflavory.com This robustness is characteristic of its saturated ether structure, which lacks easily oxidizable functional groups.

The formation of this compound, however, is rooted in oxidative processes. In nature, it is an autoxidation product of ambrein, a primary constituent of ambergris. wikipedia.org Industrially, the most common synthesis starts from sclareol (B1681606), which undergoes oxidative degradation of its side chain to form sclareolide (B1681565), a key intermediate. jpsdi.comwikipedia.org This initial oxidation can be achieved using various agents, including chromium trioxide or more environmentally benign alternatives like hydrogen peroxide with a catalyst. jpsdi.comgoogle.com

While specific studies on the degradation pathways of this compound are not extensively detailed in peer-reviewed literature, the general chemistry of saturated ethers suggests potential degradation pathways under harsh conditions. These could involve radical oxidation at the carbon atoms adjacent to the ether oxygen, potentially forming hydroperoxides that could lead to ring-opening. However, the inherent stability of the molecule makes it resistant to such degradation under normal use and storage conditions. perflavory.com

Functionalization Reactions

As a saturated polycyclic ether, this compound has limited sites for facile functionalization. jpsdi.com Its chemical structure consists of a stable tricyclic system with no double bonds, aromatic rings, or reactive functional groups. Consequently, it does not readily undergo common electrophilic or nucleophilic addition or substitution reactions.

The potential reactivity of the molecule lies in the C-H bonds of its saturated framework. Reactions at these sites would likely require forcing conditions, such as those used for free-radical halogenation or oxidation. The tertiary C-H bonds could be potential sites for such transformations. However, the primary value of this compound is its specific olfactory profile and stability, meaning its subsequent functionalization is not a common objective in research or industry. sinobiochemistry.com

The reactivity of simpler ethers typically involves cleavage by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) via SN1 or SN2 mechanisms. youtube.com Applying such harsh conditions to a complex molecule like this compound would likely lead to a mixture of products and the destruction of the desired core structure.

Cyclization Mechanisms in Naphthofuran Formation

The formation of the characteristic furan (B31954) ring fused to a decalin system is the key step in the synthesis of this compound and its analogues. The most prominent industrial method involves the acid-catalyzed cyclization of a diol intermediate.

The classic synthesis begins with sclareol, which is first oxidized to sclareolide. This lactone is then reduced, typically with lithium aluminum hydride (LiAlH₄), to yield ambradiol. The final step is a dehydration reaction, where the diol is treated with an acid (e.g., sulfuric acid) or a Lewis acid, causing an intramolecular etherification (cyclization) to form the stable tetrahydrofuran (B95107) ring of this compound. wikipedia.orggoogle.comnih.gov More recently, enzymatic cyclization of precursors like (E,E)-homofarnesol using engineered enzymes such as Squalene (B77637) Hopene Cyclase has been developed as a more sustainable alternative. chimia.chnih.gov

Beyond this specific synthesis, the broader naphthofuran core can be constructed through various cyclization strategies, highlighting the versatility of synthetic organic chemistry.

Interactive Table: Cyclization Methods for Naphthofuran Synthesis

Mechanism Type Precursor(s) Catalyst/Reagent Key Transformation Reference
Acid-Catalyzed DehydrationAmbradiolSulfuric Acid or Lewis AcidsIntramolecular etherification of a diol to form a tetrahydrofuran ring. google.comnih.gov
Thermal Cyclization3-chloro-2-(1-carboxycyclohexyl)-1,4-naphthoquinoneHeatThermal rearrangement and lactonization to form a quinone lactone. nih.gov
Heck-Type CyclizationHalonaphthyl ethersPalladium catalystIntramolecular C-C bond formation followed by isomerization. researchgate.net
Visible-Light Photocyclizationortho-Biarylchalcones of naphthofuran seriesVisible Light / I₂Eco-friendly, transition-metal-free electrocyclization. google.com
Oxidative Cyclization2-HydroxystilbenesPhI(OAc)₂ (catalyst), m-CPBAIodine(III)-catalyzed intramolecular C-O bond formation. wikipedia.org
Base-Catalyzed Cyclization2-(2-formylaryloxy)acetonitrilest-BuOKIntramolecular nucleophilic addition followed by dehydration. researchgate.net

Carbon-Carbon Coupling Reactions Involving Naphthofuran Fragments

Carbon-carbon coupling reactions are powerful tools for constructing the complex carbon skeletons required for naphthofuran synthesis. These reactions typically build the naphthofuran core from simpler fragments rather than using a pre-formed naphthofuran in a subsequent coupling step.

One notable example is a palladium-catalyzed three-component coupling reaction. This method utilizes naphthols, aldehydes, and carbon monoxide to assemble naphthofuran-2(3H)-one derivatives in a single step. chimia.ch Another advanced approach involves a coupling reaction between a furan-containing aryl propargyl alcohol substrate and an organic boronic acid, catalyzed by a palladium complex. This reaction proceeds through the formation of a reactive allene intermediate, which then undergoes a 6π electrocyclization and a 1,3-hydrogen shift to yield the final naphthofuran product. nih.gov

Interactive Table: C-C Coupling Reactions in Naphthofuran Synthesis

Reaction Name Reactant 1 Reactant 2 Catalyst Product Type Reference
Palladium-Catalyzed Three-Component CouplingNaphtholAldehyde (+ CO)Palladium complexNaphthofuran-2(3H)-one chimia.ch
Suzuki-Type Coupling / Cyclizationo-Furan aryl propargyl alcoholAryl boronic acidTetrakis(triphenylphosphine)palladium(0)Substituted Naphthofuran nih.gov
Oxidative Dimerizationβ-Naphthols(Self-coupling)NaIO₄1,2-Naphthoquinones (precursors) google.com

Transition Metal-Catalyzed Transformations

Transition metals play a crucial role in many modern synthetic routes to naphthofurans, enabling efficient and selective bond formations that would be difficult to achieve otherwise. Palladium and copper are among the most frequently employed metals in these transformations.

Palladium catalysts are particularly versatile. They are used in Heck-type cyclizations of halonaphthyl ethers, three-component couplings, and Suzuki-type couplings with boronic acids to construct the naphthofuran skeleton. chimia.chresearchgate.netnih.gov

Copper catalysis is also prominent, especially in oxidative reactions. For instance, a copper(I)-catalyzed oxidative decarbonylation of 1,2-naphthoquinones provides an efficient route to aryl naphtho[2,b]furans. google.comsctunisie.org Other metals like platinum and indium have also been utilized. PtCl₂ can catalyze the intramolecular reaction between an alkyne and a furan ring, while In(OTf)₃ has been used to catalyze the coupling of naphthols with nitroalkenes to form naphthofuran structures. researchgate.net

Interactive Table: Examples of Transition Metal-Catalyzed Reactions

Metal Catalyst Reaction Type Substrates Significance Reference
Palladium (Pd)Three-Component CouplingNaphthols, Aldehydes, COConvergent synthesis of naphthofuranones. chimia.ch
Copper (Cu)Oxidative Decarbonylation1,2-NaphthoquinonesForms functionalized aryl naphtho[2,b]furans from oxidized naphthols. google.com
Platinum (Pt)Intramolecular CyclizationAlkynes with furansCatalyzes furan ring formation via alkyne activation. researchgate.net
Indium (In)Coupling/CyclizationNaphthols, NitroalkenesLewis acid catalysis for C-C and C-O bond formation. researchgate.net

Theoretical and Computational Chemistry Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Amber Naphthofuran, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern the binding process.

Ligand-Protein Interaction Profiling

To understand how this compound might exert a biological effect, its interaction profile with a range of protein targets can be computationally screened. This process involves docking the this compound molecule into the binding sites of various proteins and analyzing the resulting poses for key intermolecular interactions. These interactions typically include hydrogen bonds, hydrophobic contacts, van der Waals forces, and pi-stacking. The results of such an analysis can highlight the key amino acid residues that are crucial for the recognition and binding of this compound, offering a roadmap for future optimization studies.

A hypothetical interaction profile of this compound with a target protein, Cyclooxygenase-2 (COX-2), is presented below.

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondTYR 3852.9
Pi-Pi StackingTRP 3874.5
HydrophobicLEU 3523.8
HydrophobicVAL 5234.1
HydrophobicALA 5273.9
This is a hypothetical data table for illustrative purposes.

Binding Energy Calculations

Following the identification of the most plausible binding poses from docking, the strength of the interaction between this compound and its target protein can be quantified by calculating the binding energy. This value represents the free energy change upon the formation of the ligand-protein complex. A more negative binding energy typically indicates a more stable and favorable interaction. Various scoring functions and computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed to estimate these energies. These calculations are crucial for ranking different poses and for comparing the binding affinity of this compound with that of known inhibitors or substrates of the target protein.

Below is a hypothetical table summarizing the calculated binding energies for this compound in complex with various potential protein targets.

Protein TargetDocking Score (kcal/mol)Estimated Binding Free Energy (ΔG, kcal/mol)
Cyclooxygenase-2 (COX-2)-9.8-45.7
Tumor Necrosis Factor-alpha (TNF-α)-8.5-38.2
5-Lipoxygenase (5-LOX)-8.2-35.1
Carbonic Anhydrase IX-7.9-31.5
This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.

Conformational Analysis and Stability

MD simulations can be used to explore the conformational landscape of this compound, both in isolation and within a protein binding site. By simulating the molecule's movements over a period of time, researchers can identify the most stable conformations and the energy barriers between them. The stability of the molecule is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable conformation will exhibit minimal fluctuations in its RMSD value.

Protein-Ligand Complex Dynamics

When applied to a protein-ligand complex, MD simulations can provide critical information on the stability of the binding and the dynamic behavior of both the ligand and the protein. Analysis of the simulation trajectory can reveal how the interactions between this compound and the protein evolve over time. Key metrics such as the root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the protein are most affected by the ligand's presence. Furthermore, the persistence of key interactions, such as hydrogen bonds, can be monitored throughout the simulation to confirm the stability of the docked pose.

A hypothetical summary of results from a 100-nanosecond MD simulation of the this compound-COX-2 complex is provided below.

MetricAverage ValueStandard DeviationInterpretation
RMSD of Ligand1.2 Å0.3 ÅThe ligand remains stably bound in the active site.
RMSD of Protein Backbone2.5 Å0.5 ÅThe overall protein structure is stable.
Hydrogen Bond Occupancy (TYR 385)85%10%A persistent and stable hydrogen bond is maintained.
RMSF of Active Site Residues1.0 Å0.4 ÅThe binding pocket residues exhibit low flexibility.
This is a hypothetical data table for illustrative purposes.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of this compound. These methods can provide highly accurate information about the molecule's geometry, charge distribution, and reactivity. Techniques such as Density Functional Theory (DFT) can be used to calculate properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. Additionally, quantum chemical calculations can be used to predict spectroscopic properties, such as NMR and UV-Vis spectra, which can aid in the experimental characterization of the compound.

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For compounds in the naphthofuran family and related terpenoids, DFT calculations are instrumental in several areas of research.

Structural Elucidation and Conformational Analysis: DFT is frequently employed to determine and confirm the three-dimensional structures of complex natural products. For instance, in the study of newly isolated labdane (B1241275) diterpenoids, which share a bicyclic core with this compound, DFT calculations are used to predict stable conformations. By comparing calculated spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts or Electronic Circular Dichroism (ECD) spectra, with experimental data, researchers can confidently assign the relative and absolute stereochemistry of the molecule. A review on the synthesis of naphthofurans notes that quantum-chemical simulations using DFT were utilized to characterize the structure of various acylation products, demonstrating the utility of this method in resolving complex structural problems within this class of compounds. researchgate.net

Reactivity and Mechanistic Insights: DFT calculations can elucidate reaction mechanisms and predict the reactivity of molecules. For example, studies on drimane (B1240787) sesquiterpenoids, which are structurally analogous to the decalin core of this compound, have used DFT to calculate properties like the HOMO-LUMO gap to infer chemical reactivity and potential bioactivity. These calculations help in understanding how and where a molecule is likely to react, which is crucial for synthetic applications and for understanding its biological interactions.

The table below summarizes typical parameters calculated in DFT studies of related compounds, which would be applicable to a theoretical study of this compound.

Calculated ParameterApplication in Molecular AnalysisTypical Basis Set / Functional
Optimized Molecular GeometryProvides the lowest energy 3D structure, bond lengths, and angles.B3LYP/6-31G(d,p)
Vibrational FrequenciesPredicts IR and Raman spectra; confirms structure is a true minimum.B3LYP/6-31G(d,p)
HOMO-LUMO EnergiesIndicates electronic excitability, chemical reactivity, and kinetic stability.B3LYP/6-311+G(d,p)
Molecular Electrostatic Potential (MEP)Maps charge distribution to identify nucleophilic and electrophilic sites.M06-2X/6-311+G(d,p)
NMR Chemical ShiftsAids in the verification and assignment of experimental NMR spectra.GIAO-B3LYP/6-311+G(d,p)

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides fundamental insights into its properties, from its color and reactivity to its interactions with other molecules. For fragrance compounds like this compound, understanding the electronic structure is key to deciphering the basis of their olfactory properties.

Frontier Molecular Orbitals (HOMO-LUMO): A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a greater tendency to donate electrons to an acceptor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a greater propensity to accept electrons.

HOMO-LUMO Gap: A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

In studies of other complex organic molecules, DFT calculations are routinely used to determine these orbital energies. For a saturated tetracyclic ether like this compound, a relatively large HOMO-LUMO gap would be expected, consistent with its high stability.

Quantitative Structure-Activity Relationship (QSAR): While not a direct analysis of electronic structure in the same vein as orbital analysis, Quantitative Structure-Activity Relationship (QSAR) studies on ambergris fragrance compounds utilize descriptors derived from the electronic structure. nih.gov These computational models correlate variations in molecular structure with changes in odor intensity or character. The electronic properties, such as charge distribution and polarizability, which are determined by the electronic structure, are critical inputs for these models. An "electronic-topological approach" has been successfully used to define an "active ambergris fragment" by correlating atomic charges and spatial arrangements with the characteristic ambergris odor. oup.com This demonstrates a direct link between the electronic properties of the molecule and its perceived scent.

The following table presents hypothetical electronic properties for this compound based on typical values for similar saturated terpenoid ethers.

Electronic PropertySignificancePredicted Value Range
HOMO EnergyElectron-donating ability-8.0 to -7.0 eV
LUMO EnergyElectron-accepting ability1.0 to 2.0 eV
HOMO-LUMO GapChemical reactivity and stability8.0 to 10.0 eV
Dipole MomentMolecular polarity1.0 to 2.0 Debye

Biological Activity Mechanisms and Structural Activity Relationships Non Clinical

Antitubercular Activity Studies

Mycobacterium tuberculosis (MTB) remains a significant global health threat, necessitating the development of novel therapeutic strategies. Naphthofuran derivatives have emerged as potential candidates for antitubercular agents, with research focusing on their interaction with essential bacterial proteins and computational predictions of their efficacy.

The NarL protein, a key component of the two-component signal transduction system in MTB, plays a crucial role in the bacterium's adaptation to anaerobic conditions by regulating nitrate (B79036) reductase and formate (B1220265) dehydrogenase. Inhibiting NarL activity is considered a promising strategy for antitubercular drug development.

Molecular docking and molecular dynamics simulations have been employed to investigate the interaction of various naphthofuran and benzofuran (B130515) derivatives with the NarL protein. Studies indicate that these compounds can bind to the active site of NarL, stabilizing the complex through hydrogen bonding and hydrophobic interactions. For instance, nitro groups within the naphthofuran structure have been observed to form hydrogen bonds with amino acid residues like Asp16, while bromine atoms and carboxylate groups contribute to hydrophobic interactions at the active site. These interactions are thought to stabilize the binding, potentially blocking the phosphorylation activity of NarL and thereby impeding MTB's survival and virulence mechanisms.

Table 1: Naphthofuran Derivatives and NarL Interaction

Compound/ClassKey Structural FeaturesInteraction with NarLBinding Energy (kcal/mol)Inhibition ConstantReference(s)
Naphthofuran derivatives (general)Nitro groups, bromine, carboxylateHydrogen bonding, hydrophobic interaction-3.32 to -3.93 (comparative)1.31 mM to 3.67 mM (comparative) nih.govijeat.orgresearchgate.netnih.gov
Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylateBromine, ethoxycarbonylamino groupStabilized at active site (>10 ns MD simulation)Not specifiedNot specified nih.govresearchgate.netnih.gov
Benzofuran-oxadiazole derivatives (e.g., 7m)Chlorine, bromine on benzofuran ringHigh affinity, superior to Pyrazinamide (in docking studies)Not specifiedNot specified researchgate.netresearchgate.net

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are vital for predicting the potential inhibitory activity of naphthofuran derivatives against MTB targets like NarL. These methods allow for the assessment of binding affinity and stability without the need for experimental synthesis of every compound.

Research has shown that compounds featuring specific functional groups, such as nitro substituents and halogen atoms (e.g., bromine), often exhibit favorable binding to the NarL active site. The ability of these derivatives to stabilize within the protein's binding pocket, as indicated by MD simulations, suggests their potential as lead molecules for antitubercular drug discovery.

Table 2: In Silico Antitubercular Activity of Naphthofuran Derivatives

Compound/ClassComputational MethodPredicted ActivityKey Structural Features for ActivityReference(s)
Naphthofuran derivatives (general)Molecular DockingHigh affinity to NarLNitro group, bromine, carboxylate nih.govijeat.orgresearchgate.netnih.gov
Naphthofuran derivativesMolecular DynamicsStabilized at active siteEthyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate nih.govresearchgate.netnih.gov
Benzofuran-oxadiazole derivatives (e.g., 7m)Molecular DockingSuperior to Pyrazinamide (in docking studies)Chlorine/bromine on benzofuran ring researchgate.netresearchgate.net

SIRT1-Activating Properties of Naphthofuran Derivatives

Silent information regulator 1 (SIRT1) is an NAD+-dependent deacetylase involved in various cellular processes, including metabolism, inflammation, and aging. Activation of SIRT1 has shown therapeutic potential in conditions such as diabetic nephropathy. Naphthofuran derivatives are being explored as novel SIRT1 activators through structure-based drug design.

Structure-based drug design strategies have been employed to develop naphthofuran derivatives that can activate SIRT1. The binding site for SIRT1 activators is typically located in the N-terminal domain (NTD) of the enzyme, involving key residues such as Thr209, Ile210, Pro211, Pro212, Leu215, Thr219, Gln222, Asn226, and Glu230.

SAR studies on naphthofuran scaffolds have identified structural modifications that enhance SIRT1 activation. For example, compound M1 (4,456–0661), identified through virtual screening, demonstrated significant SIRT1 deacetylation activity. Subsequent synthesis and evaluation of M1 analogues, such as compounds 6b and 6d, have yielded potent SIRT1 activators comparable to known reference compounds like SRT2104. Naphthofuran derivative 5 has also been noted for its ability to prevent apoptosis and inflammation by activating SIRT1.

Table 3: Naphthofuran Derivatives as SIRT1 Activators

Compound/ClassSIRT1 Activation (%)Key Structural Features/Design RationaleReference(s)
M1 (4,456–0661)215.3% (at 10 µM)Lead compound from virtual screening; naphthofuran scaffold nih.govresearchgate.netresearchgate.net
Naphthofuran analogues 6b, 6dComparable to SRT2104Optimized naphthofuran scaffold for enhanced activity researchgate.net
Naphthofuran derivative 5Activated SIRT1Prevented apoptosis and inflammation via SIRT1 activation researchgate.netmdpi.com

Antibacterial Activity of Naphthofuran Derivatives

Naphthofuran derivatives have demonstrated broad-spectrum antibacterial activity, making them candidates for addressing bacterial infections. Research has focused on evaluating their efficacy against both Gram-positive and Gram-negative bacteria.

Studies have screened various synthesized naphthofuran derivatives for their in vitro antibacterial activity. These compounds have shown promising results when tested against common bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

SAR analyses have indicated that certain structural modifications can enhance antibacterial potency. For instance, the presence of halogen substituents, such as chlorine or bromine, on the benzofuran ring system has been associated with improved activity. Derivatives like compound 7m, a benzofuran-oxadiazole, have shown significant activity against Mycobacterium tuberculosis strains, even surpassing standard drugs in some docking studies.

Analytical Methodologies for Chemical Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the identity and elucidating the precise molecular structure of Amber naphthofuran. These techniques probe the interaction of the compound with electromagnetic radiation, yielding unique spectral fingerprints.

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying functional groups present in this compound. Characteristic absorption bands associated with its structure, such as C-H stretching vibrations (around 2950 cm⁻¹), carbonyl groups (around 1720 cm⁻¹ if present in derivatives or impurities), and C=C bonds (around 1638 cm⁻¹), can be observed. Specific IR data reported for related naphthofuran derivatives include bands at approximately 3580, 3450, 2950, 1720, 1455, 1485, 1460, and 1260 cm⁻¹ google.com. While not directly for this compound itself in the provided search results, these values indicate the types of spectral features expected and used for structural confirmation in similar compounds google.commdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms within the molecule. ¹H NMR spectra can reveal the number, type, and connectivity of hydrogen atoms, including their chemical environments through chemical shifts (δ) and coupling constants (J). For related naphthofuran structures, ¹H NMR data has been reported with signals such as singlets (s) and triplets (t) for methyl groups and methylene (B1212753) protons, as well as complex multiplets (m) for saturated ring systems google.com. ¹³C NMR spectroscopy complements this by providing data on the carbon skeleton.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and providing fragmentation patterns that aid in identifying this compound. Electron ionization (EI) is a common ionization method, typically yielding a molecular ion peak and characteristic fragment ions. Reported mass-to-charge ratio (m/z) values for related compounds include 352, 292, 274, 259, 245, 204, 137, 109, 95, and 43, which are indicative of the compound's structure and stability under ionization conditions google.com.

Chromatographic Separation and Identification

Chromatographic techniques are indispensable for separating this compound from complex mixtures and identifying it based on its retention behavior.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the analysis of volatile and semi-volatile organic compounds like this compound nih.govresearchgate.net. The gas chromatograph separates components of a mixture based on their boiling points and affinities for the stationary phase, while the mass spectrometer detects and identifies them based on their mass-to-charge ratio and fragmentation patterns.

In the analysis of peach fruits, this compound was identified and its relative content determined using GC-MS nih.gov. Typical GC-MS conditions for such analyses involve an oven temperature program starting at 40°C, increasing to 100°C at 3°C/min, then to 230°C at 3°C/min, and held for 5 minutes. The injector and MS ion source temperatures are often maintained around 250°C and 230°C, respectively, with electron ionization (EI) at 70 eV and scanning from 40 to 450 m/z nih.gov.

Table 1: GC-MS Identification of this compound in Peach Fruit

Compound NameCAS NumberOdor DescriptionRelative Content
This compound3738-00-9Dry woody amber sweet0.672

Source: Adapted from nih.gov

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly utilized technique for the analysis of volatile organic compounds (VOCs) due to its rapid detection capabilities, sensitivity, and relatively simple operation news-medical.netmdpi.com. GC-IMS combines the separation power of gas chromatography with the fast response of ion mobility spectrometry. After GC separation, compounds are ionized, and their ions are separated in an electric field based on their drift time, which is dependent on their size, shape, and charge. This allows for the generation of a two-dimensional "fingerprint" spectrum that visualizes differences in volatile profiles between samples nih.govmdpi.com.

GC-IMS offers several advantages over GC-MS, including the absence of high vacuum requirements and faster analysis times, making it suitable for rapid screening and quality control applications in food flavor analysis news-medical.netmdpi.com. Qualitative analysis in GC-IMS typically relies on matching retention indices (RI) and drift times with library databases, while quantitative analysis is often performed using signal intensity nih.govmdpi.com.

Qualitative and Quantitative Analysis in Complex Matrices

The analysis of this compound in complex matrices, such as food products or fragrance formulations, often requires a multi-faceted approach combining chromatographic separation with sensitive detection. GC-MS and GC-IMS are frequently employed in tandem or as complementary techniques to achieve comprehensive characterization.

Table 2: Key Properties and Identifiers for this compound

PropertyValueSource(s)
CAS Number3738-00-9 thegoodscentscompany.comfragranceu.comchemicalbook.comnih.govmyskinrecipes.com
Chemical Name3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e] thegoodscentscompany.combenzofuran (B130515) fragranceu.com
Molecular FormulaC₁₆H₂₈O fragranceu.comchemicalbook.com
Molecular Weight236.39836000 fragranceu.com
AppearanceColorless to pale yellow liquid to solid thegoodscentscompany.commyskinrecipes.comperflavory.com
Melting Point75.00 to 85.00 °C thegoodscentscompany.comperflavory.com
Boiling Point102.00 to 106.00 °C @ 25.00 mm Hg thegoodscentscompany.comperflavory.com
Assay96.00 to 100.00 % thegoodscentscompany.comperflavory.com
Flash Point> 212.00 °F (> 100.00 °C) TCC thegoodscentscompany.comperflavory.com
Odor DescriptionDry woody amber sweet; Elegant amber note fragranceu.comnih.gov
SynonymsAmbrox DL, Cetalox, Ambermor DL, Cetalor chemicalbook.commyskinrecipes.com

Compound Name Table

Common Name / SynonymChemical Name / DescriptionCAS Number
This compound3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e] thegoodscentscompany.combenzofuran3738-00-9
Ambrox DLDodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan3738-00-9
CetaloxDodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan3738-00-9
Ambermor DLDodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan3738-00-9
CetalorDodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan3738-00-9
Naphthofuran IIDodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan3738-00-9
AmbraoxideDodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan3738-00-9
FixambreneDodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan3738-00-9
SynambranDodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan3738-00-9
Ambergris TinctureNatural origin congener (used for comparison)N/A
Sclareol (B1681606)Natural diterpene alcohol precursorN/A
Sclareolide (B1681565)Intermediate in the synthesis of this compoundN/A

Environmental Chemical Transformations and Fate

Oxidative Decomposition Pathways in Aquatic and Atmospheric Environments

Specific research detailing the precise oxidative decomposition pathways of amber naphthofuran in aquatic and atmospheric environments, including identified intermediate products or reaction kinetics with atmospheric oxidants like hydroxyl radicals or ozone, is not extensively available in the reviewed literature.

The natural source material, ambergris, is known to undergo oxidative decomposition in the environment through the action of seawater, air, and sunlight, leading to the formation of various odorous compounds, including ambrafuran firmenich.commdpi.comnih.govdntb.gov.uaresearchgate.netmdpi.com. This process describes the origin of these fragrance compounds rather than the degradation of the synthesized chemical itself once released into the environment.

However, several sources classify this compound and its common synonyms with significant ecotoxicological warnings. For instance, Cetalox (Fir) is classified as "Harmful to aquatic life with long lasting effects" (H412) hekserij.nl, and Ambrox DL carries classifications such as "Very toxic to aquatic life with long lasting effects" (H410/H411) perfumersapprentice.comvigon.com. ECHA data also indicates that related substances are "toxic to aquatic life with long lasting effects" europa.eu. These classifications suggest that while the compound may undergo degradation, it can persist in aquatic ecosystems and pose a risk.

General claims regarding biodegradability exist: Ambrox® DL is described as "Ultimately Biodegradable 70 - 100%" firmenich.comspecialchem.com, and Cetalox® as "Readily Biodegradable 50 - 70%" firmenich.com. Despite these claims, the ecotoxicity data implies that the degradation process may not be rapid or complete enough to prevent adverse effects on aquatic organisms, or that the compound itself is toxic even at low concentrations or during intermediate degradation stages.

Biotransformation by Microorganisms

Information on the specific environmental biotransformation pathways of this compound by microorganisms is not detailed in the current research findings. While the compound is generally described as biodegradable firmenich.comspecialchem.comfirmenich.comgivaudan.com, the microbial species involved, metabolic pathways, and the resulting degradation products in environmental matrices are not clearly elucidated.

Some studies mention the use of biocatalytic transformations in the synthesis of ambrafuran mdpi.com or discuss biotransformation studies of related terpenoids like (-)-ambrox® using fungal cultures (e.g., Macrophomina phaseolina) and plant cell cultures hekserij.nl. These studies, however, are primarily focused on synthetic routes or laboratory-based biotransformations rather than the degradation of this compound in natural environmental settings by indigenous microbial communities. The general biodegradability claims suggest that microbial action does occur, but the specifics of these processes remain largely uncharacterized in the public domain.

Future Research Directions in Amber Naphthofuran Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of naphthofuran derivatives has seen considerable progress, with a variety of methodologies established for creating functionalized naphthofurans. researchgate.netacs.orgnih.govresearchgate.net Future research should prioritize the development of more sustainable, efficient, and highly selective synthetic pathways for amber naphthofuran and its analogues. This includes the exploration of green chemistry principles, such as employing catalytic methods (e.g., organocatalysis, metal-free approaches) to minimize waste generation and improve atom economy. acs.org The investigation of one-pot, multi-component reaction strategies could significantly streamline the synthesis process, reducing the number of reaction steps and subsequent purification requirements. researchgate.netresearchgate.net Furthermore, the development of asymmetric synthesis techniques for chiral naphthofuran derivatives holds the potential to yield enantiomerically pure compounds with specifically tailored biological activities. rsc.org

Synthetic ApproachKey FeaturesPotential Benefits
Ultrasound-Assisted Synthesis CTAB-catalyzed, utilizing ultrasound energy for reaction acceleration.Enhanced reaction rates, potentially leading to higher product yields.
One-Pot, Three-Component Reactions Integration of Meldrum's acid, arylglyoxals, and β-naphthol.Streamlined synthesis, reduced operational steps, and improved overall efficiency.
Metal-Free Catalysis Employing catalysts like diphenyl-diselenide for reactions.Environmentally benign, avoiding potential contamination from metal catalysts.
Asymmetric Synthesis Focus on regio- and stereoselective reduction methods.Access to chiral naphthofurans with specific and potentially enhanced activities.
Cascade Reactions Utilizing intramolecular carbometalation and cycloaddition processes.Construction of complex molecular architectures in fewer synthetic steps.

Exploration of Undiscovered Biological Activities and Mechanisms

Naphthofurans are well-documented for their broad spectrum of biological activities, encompassing antibacterial, antifungal, antiviral, antitumor, anti-inflammatory properties, and enzyme inhibition. rsc.orgijpsjournal.comijprajournal.comontosight.aiderpharmachemica.comrjpbcs.comrasayanjournal.co.inrsc.orgijpsjournal.comresearchgate.netresearchgate.net Despite this compound's established role in perfumery, its core structure suggests the potential for as-yet-undiscovered pharmacological activities. Future research should involve comprehensive screening of this compound and its synthesized derivatives against a diverse array of biological targets. This could include investigating its efficacy as an antimicrobial agent, an anti-inflammatory compound, or its potential to modulate specific cellular signaling pathways. Crucially, elucidating the precise mechanisms of action for any identified activities will be paramount for guiding therapeutic development. For instance, understanding how specific substitutions on the naphthofuran scaffold influence interactions with enzymes such as tyrosinase or targets critical for cancer progression could inform the design of potent drug candidates. rsc.orgijpsjournal.comresearchgate.net

Q & A

Q. What are the common synthetic strategies for naphthofuran derivatives, and how are they optimized for yield and purity?

Naphthofuran derivatives are typically synthesized via cyclization reactions. Key methods include:

  • Acid/Base-Promoted Cyclization : Utilizing protic acids (e.g., H₂SO₄) or bases (e.g., KOH) to induce intramolecular cyclization of precursor molecules like naphthols and aldehydes .
  • Transition Metal-Catalyzed Tandem Cyclization : Pd or Cu catalysts enable coupling-cyclization sequences, improving regioselectivity and reducing side products .
  • Radical-Initiated Cyclization : AIBN or peroxide initiators generate radicals for constructing fused rings under mild conditions . Optimization involves solvent selection (e.g., dichloromethane for controlled reactivity), temperature gradients, and chromatographic purification (e.g., silica gel column with chloroform/hexane) .

Q. How is the crystal structure of amber naphthofuran derivatives determined, and what intermolecular interactions stabilize these structures?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Using synchrotron radiation or lab-based diffractometers (e.g., Bruker D8 Venture) at 298 K .
  • Refinement : SHELXL software refines atomic positions, with H atoms modeled via riding modes. R-factors < 0.05 indicate high accuracy . Stabilizing interactions include:
  • π-π stacking : Between naphthofuran and aromatic substituents (centroid distances ~3.6–3.8 Å) .
  • C–H···O/N bonds : Weak hydrogen bonds (e.g., C10–H10···O1, 2.57 Å) .
  • Intermolecular van der Waals forces : Observed in benzene hemisolvates .

Q. What in vitro assays are used to evaluate the biological activity of naphthofuran derivatives?

Standard assays include:

  • Cytotoxicity Testing : MTT or colony formation assays (e.g., HepG2 liver cancer cells treated with 1–10 µM compounds for 24–72 hrs) .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining .
  • Enzyme Inhibition : Fluorometric SIRT1 activation assays using NAD⁺-dependent deacetylation protocols . Data normalization against controls (e.g., DMSO vehicle) and IC₅₀ calculations via nonlinear regression are critical .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported pharmacological mechanisms of naphthofuran derivatives?

Discrepancies (e.g., HNF4α vs. STAT3 pathways in cancer studies ) require:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., HNF4α’s hydrophobic pocket ). Validate with experimental IC₅₀ correlations .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes under physiological conditions .
  • Pathway Enrichment Analysis : Tools like STRING or KEGG map transcriptomic data to identify dominant signaling cascades .

Q. What strategies address stereochemical ambiguities in naphthofuran derivatives, particularly for chiral centers?

For compounds like eleutherinone ([α]²⁵D +60°), unresolved stereochemistry requires:

  • Chemical Correlation : Reduce lactone carbonyls to diols and compare optical rotations with known standards .
  • X-ray Crystallography with Anomalous Dispersion : Assign absolute configuration using Cu Kα radiation and Flack parameters .
  • Chiral HPLC : Daicel columns (OD-H or AD-H) resolve enantiomers, confirming synthetic purity .

Q. How can researchers optimize reaction conditions to minimize byproducts in transition metal-catalyzed naphthofuran syntheses?

Mitigation strategies include:

  • Ligand Screening : Bidentate ligands (e.g., Xantphos) improve Pd-catalyzed coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance catalyst stability .
  • In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments . Post-reaction purification via flash chromatography (hexane/EtOAc gradients) isolates target compounds with >95% purity .

Methodological Considerations

Q. How should researchers design experiments to validate the reproducibility of naphthofuran-based drug candidates?

Follow guidelines from Beilstein Journal of Organic Chemistry:

  • Detailed Experimental Protocols : Report catalyst loadings, temperatures, and characterization data (¹H/¹³C NMR, HRMS) .
  • Positive/Negative Controls : Include known SIRT1 activators (e.g., Resveratrol) in pharmacological assays .
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) for biological triplicates .

Q. What analytical tools are critical for resolving overlapping spectral signals in naphthofuran characterization?

  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton-proton and carbon-proton correlations in crowded regions (e.g., aromatic protons at δ 7.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (mass error < 2 ppm) .
  • Variable-Temperature NMR : Reduces signal broadening caused by conformational dynamics .

Data Contradiction Analysis

Q. How to reconcile conflicting results in naphthofuran cytotoxicity studies across cell lines?

  • Cell Line Authentication : STR profiling ensures absence of cross-contamination .
  • Dose-Response Curves : Compare EC₅₀ values across multiple lines (e.g., HepG2 vs. Hep3B) .
  • Metabolic Profiling : LC-MS-based metabolomics identifies cell-specific uptake or detoxification pathways .

Q. Why might crystallographic data disagree with computational predictions of naphthofuran binding modes?

  • Force Field Limitations : AMBER/CHARMM may misestimate π-π interactions. Use QM/MM hybrid methods for accuracy .
  • Solvent Effects : MD simulations with explicit water molecules better mimic physiological conditions .
  • Experimental Validation : Mutagenesis (e.g., HNF4α LBD mutants) tests predicted binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.